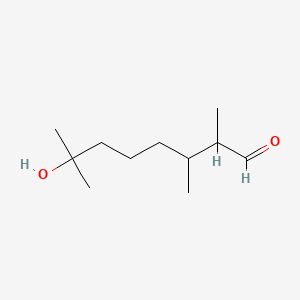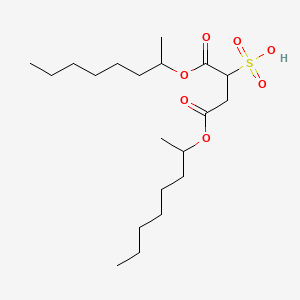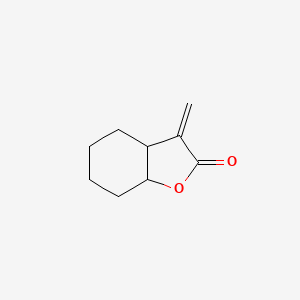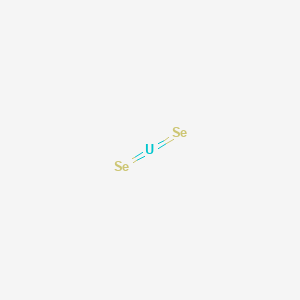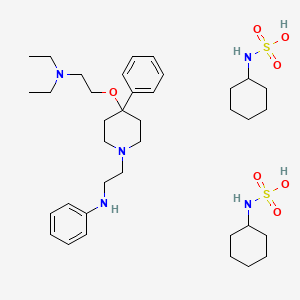
Diamocaine cyclamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diamocaine cyclamate is a compound known for its local anesthetic properties. It is a derivative of 4-phenylpiperidine and is structurally related to opioid drugs such as piminodine and antipsychotics like haloperidol . The compound is composed of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine bis(cyclohexanesulfamate) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diamocaine cyclamate involves the reaction of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine with cyclohexanesulfamic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
Diamocaine cyclamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学的研究の応用
Diamocaine cyclamate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of local anesthetics and their mechanisms of action.
Biology: The compound is studied for its effects on nerve cells and its potential use in pain management.
Medicine: this compound is investigated for its potential therapeutic applications in anesthesia and pain relief.
Industry: The compound is used in the formulation of various pharmaceutical products.
作用機序
Diamocaine cyclamate exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission .
類似化合物との比較
Similar Compounds
Dimethocaine: Another local anesthetic with similar properties but different chemical structure.
Procaine: A widely used local anesthetic with a different mechanism of action.
Tetracaine: A potent local anesthetic used in various medical applications.
Uniqueness
Diamocaine cyclamate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other local anesthetics. Its combination of efficacy and safety makes it a valuable compound in both research and clinical settings .
特性
CAS番号 |
23469-05-8 |
|---|---|
分子式 |
C37H63N5O7S2 |
分子量 |
754.1 g/mol |
IUPAC名 |
cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10) |
InChIキー |
WUYFDJKTIHVLQY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


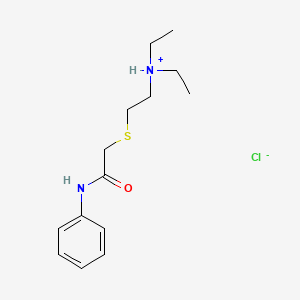
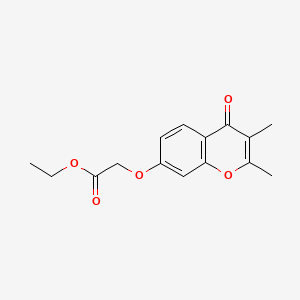
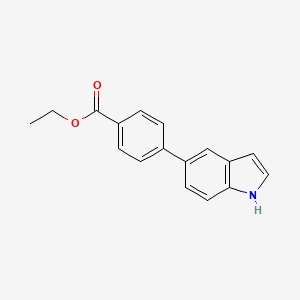
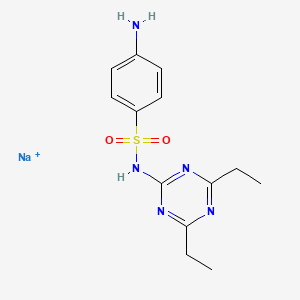



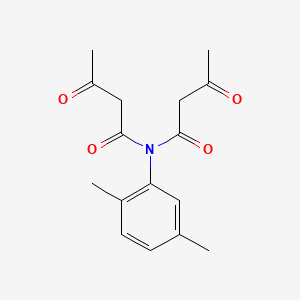
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
